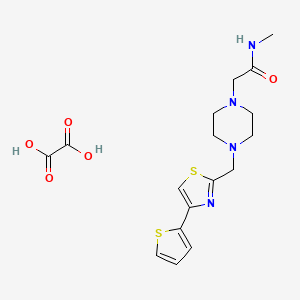

N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C17H22N4O5S2 and its molecular weight is 426.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to inhibit collagen prolyl-4-hydroxylase .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been known to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the chemical environment .

Activité Biologique

N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly its anticancer properties and mechanisms of action.

Structural Overview

The compound features a unique integration of several structural components:

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Thiophene Ring : Often associated with electronic properties that enhance biological activity.

- Piperazine Moiety : Commonly found in pharmaceuticals, contributing to the compound's ability to interact with biological targets.

The molecular formula of this compound is C15H20N4O2S2, with a molecular weight of approximately 530.6 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones.

- Introduction of the thiophene ring via cross-coupling reactions.

- Construction of the piperazine moiety through nucleophilic substitution reactions.

These steps are crucial for ensuring the desired structural integrity and biological activity of the final product .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, including A549 (lung cancer) and C6 (glioma), revealing promising results in inhibiting cell proliferation .

Key findings include:

- Cell Viability Assays : MTT assays demonstrated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells.

- Mechanisms of Action : The compound appears to influence apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation in treated cells .

Inflammatory Response Modulation

In addition to its anticancer effects, there is emerging evidence that this compound may modulate inflammatory responses. Research on similar thiazole derivatives has shown potential anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain .

Case Studies

Study 1: Anticancer Activity Evaluation

A study conducted on novel thiazole derivatives, including compounds structurally related to this compound, revealed significant anticancer effects. Compounds demonstrated IC50 values in the low micromolar range against A549 cells, indicating strong growth inhibition .

Study 2: Inflammatory Pathway Investigation

Another investigation focused on the anti-inflammatory potential of thiazole derivatives showed that compounds with similar structural motifs could significantly inhibit COX enzyme activity. This suggests that N-methyl derivatives may also possess similar properties, warranting further exploration .

Propriétés

IUPAC Name |

N-methyl-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS2.C2H2O4/c1-16-14(20)9-18-4-6-19(7-5-18)10-15-17-12(11-22-15)13-3-2-8-21-13;3-1(4)2(5)6/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,20);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWASJIACCYAKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.